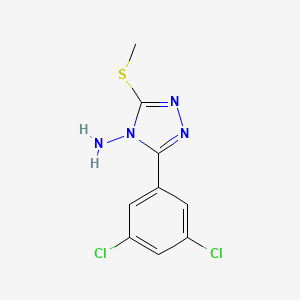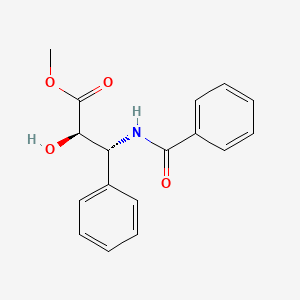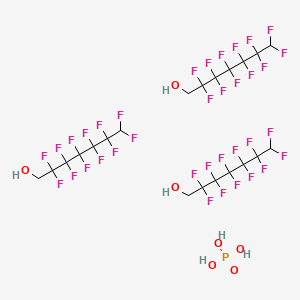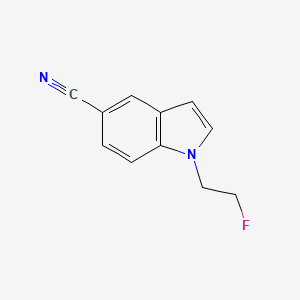
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide: is a chemical compound with the molecular formula C7H3BrFNZn . . This compound is of interest due to its unique structure, which includes a zinc atom coordinated with a bromide ion and a 2-fluorobenzene-4-ide-1-carbonitrile moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide typically involves the reaction of 2-fluorobenzene-4-ide-1-carbonitrile with a zinc bromide solution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: 2-fluorobenzene-4-ide-1-carbonitrile and zinc bromide.
Solvent: Tetrahydrofuran (THF) is commonly used as the solvent.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen contamination.
Procedure: The 2-fluorobenzene-4-ide-1-carbonitrile is dissolved in THF, and zinc bromide is added to the solution. The mixture is stirred until the reaction is complete, usually indicated by a change in color or the formation of a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control the addition of reagents and maintain reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is typically a biaryl compound.
科学研究应用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Battery Technology: Research into zinc-bromine batteries for energy storage.
作用机制
The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The zinc compound transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
相似化合物的比较
- 4-Cyano-3-fluorophenylzinc bromide
- Bromo(4-cyano-3-fluorophenyl)zinc
Comparison:
- Uniqueness: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity profiles in cross-coupling reactions, making it suitable for specific synthetic applications .
属性
分子式 |
C7H3BrFNZn |
|---|---|
分子量 |
265.4 g/mol |
IUPAC 名称 |
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)



![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)



